molecular formula C12H21NO4 B1653384 Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid CAS No. 1820581-65-4

Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid

Cat. No.: B1653384
CAS No.: 1820581-65-4
M. Wt: 243.30
InChI Key: LUDNITDSPWSZOI-DTWKUNHWSA-N
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Description

Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid is a synthetic organic compound with the molecular formula C13H23NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

2-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDNITDSPWSZOI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142746
Record name Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820581-65-4
Record name Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820581-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
Reactant of Route 2
Reactant of Route 2
Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
Reactant of Route 3
Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
Reactant of Route 4
Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
Reactant of Route 5
Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
Reactant of Route 6
Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid

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